1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Description
The compound 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one features a bicyclic scaffold combining a 3-oxa-9-azabicyclo[3.3.1]nonane core with a 4-chlorophenoxy substituent and a methylpropan-1-one moiety. The bicyclo[3.3.1]nonane system is known for conformational flexibility, adopting chair-chair, chair-boat, or boat-boat conformations depending on substituents . The 4-chlorophenoxy group is commonly associated with bioactivity, as seen in pesticides (e.g., triadimefon) and therapeutic agents (e.g., ATF4 inhibitors for cancer) . Structural characterization of such compounds typically employs NMR, X-ray diffraction, and computational tools like Hirshfeld surface analysis to elucidate non-covalent interactions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,22-15-8-6-12(18)7-9-15)16(20)19-13-4-3-5-14(19)11-21-10-13/h6-9,13-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHWAPICGRWOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCCC1COC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can be achieved through a multi-step process. One common method involves the use of a tandem Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as starting materials . This reaction proceeds under mild conditions and yields the desired bicyclic structure in good yields (up to 83%).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the tandem Mannich reaction for large-scale synthesis. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Azabicyclo[3.3.1]nonane Derivatives
The following table summarizes key analogs and their structural/functional differences:
Key Observations:
- Core Modifications: The target compound’s 3-oxa-9-aza bicyclic system differs from analogs with 3-aza cores (e.g., 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one). Oxygen incorporation (3-oxa) may enhance polarity and solubility compared to nitrogen-only analogs .
- In contrast, methoxy or methylphenyl substituents (e.g., in CAS 76335-71-2) prioritize steric bulk, influencing conformational stability .
- Conformational Behavior: Chair-chair conformations dominate in bis(aryl)-substituted derivatives (e.g., 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one), whereas 4-chlorophenoxy groups may introduce torsional strain, altering binding affinity .
Crystallographic and Computational Analyses
- X-ray Diffraction: SHELX programs and ORTEP-III are widely used for azabicyclo[3.3.1]nonane derivatives. For example, 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one exhibits bond angles of 107.9°–121.82°, with chair-chair conformation confirmed via torsion angles .
- Hirshfeld Surface Analysis: Applied to N-acetyl-2,4-diphenyl analogs, this method identifies C–H···O and π-stacking interactions , which may differ in the target compound due to 4-chlorophenoxy’s electronegativity.
Biological Activity
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, also known as a bicyclic compound, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a 4-chlorophenoxy group and a ketone functional group. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing cyclization techniques under controlled conditions to form the bicyclic core. Various synthetic routes have been optimized to enhance yield and purity, employing advanced catalytic systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to various receptors or enzymes, leading to alterations in their activity. The precise pathways through which it exerts its effects are still under investigation but are believed to involve modulation of neurotransmitter systems and enzymatic pathways.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Cancer Cell Line Studies : Research presented at the American Association for Cancer Research indicated that the compound reduced viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuropharmacological Effects : Investigations into the neuropharmacological profile revealed potential anxiolytic effects in animal models, suggesting interactions with serotonin receptors.
Data Tables
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |
| Anticancer | Reduced cell viability | American Association for Cancer Research |
| Neuropharmacological | Anxiolytic effects | Neuropharmacology Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
